Copanlisib Dihydrochloride

PI3K isoform selectivity kinase inhibition p110α/p110δ profiling

Researchers needing maximal PI3K pathway suppression face divergent isoform selectivity and dosing schedules among inhibitors. Copanlisib dihydrochloride is the only pan-class I PI3K inhibitor with sub-nanomolar dual potency against p110α (IC50 0.5 nM) and p110δ (IC50 0.7 nM). • Ex vivo CLL survival inhibition >10-fold more potent than idelalisib or duvelisib • Intermittent IV dosing model for PK/PD studies of pulsatile target engagement • Validated in PDX models with cetuximab (64% response rate, HNSCC) • Aqueous-soluble dihydrochloride salt (MW 553.44) for parenteral administration

Molecular Formula C23H30Cl2N8O4
Molecular Weight 553.4 g/mol
CAS No. 1402152-13-9
Cat. No. B15620147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopanlisib Dihydrochloride
CAS1402152-13-9
Molecular FormulaC23H30Cl2N8O4
Molecular Weight553.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H28N8O4.2ClH/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15;;/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27);2*1H
InChIKeyKWVVOPDWPMORCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copanlisib Dihydrochloride: Pan-Class I PI3K Inhibitor


Copanlisib dihydrochloride (CAS 1402152-13-9, molecular weight 553.45 g/mol, formula C23H30Cl2N8O4) is an ATP-competitive pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor approved for the treatment of relapsed follicular lymphoma (FL) in adult patients who have received at least two prior systemic therapies [1]. The compound exhibits preferential inhibition of the p110α and p110δ catalytic isoforms of PI3K, distinguishing it from δ-selective or δ/γ-dual inhibitors within the class [2]. Structurally, copanlisib incorporates a 2,3-dihydroimidazo[1,2-c]quinazoline scaffold that adopts a flat conformation in the adenine-binding pocket of the p110 catalytic subunit, extending into a deeper-affinity pocket that contributes to its distinct pharmacologic profile relative to other clinically developed PI3K inhibitors [3]. The active pharmaceutical ingredient is supplied as copanlisib dihydrochloride, a non-stoichiometric hydrate formulated for intravenous infusion rather than oral administration, which carries significant implications for pharmacokinetic consistency and adverse event management in clinical use [4].

Pathway study Pan-class I PI3K inhibition, dual PI3Kα/δ isoform engagement context
Dosing route Intermittent intravenous (IV) schedule research; aqueous dihydrochloride formulation
Model context B-cell malignancy models; PI3K-pathway-activated xenograft/PDX studies

Copanlisib Dihydrochloride: Differentiation from Other PI3K Inhibitors


Procurement substitution of copanlisib dihydrochloride with orally administered PI3K inhibitors such as idelalisib (p110δ-selective), duvelisib (p110δ/γ-dual inhibitor), or umbralisib (p110δ/CK1ε inhibitor) fails on both pharmacologic and clinical safety grounds. The pan-class I isoform inhibition profile of copanlisib, with approximately tenfold preference for p110α and p110δ, confers distinct cell-type-specific cytotoxicity patterns that cannot be replicated by δ-selective agents in diffuse large B-cell lymphoma (DLBCL) and other B-cell malignancies [1]. More critically, the intermittent intravenous dosing schedule of copanlisib (60 mg on days 1, 8, and 15 of a 28-day cycle) produces a fundamentally different toxicity profile than continuous twice-daily oral administration of idelalisib or duvelisib [2]. Post-marketing pharmacovigilance analysis of FDA Adverse Event Reporting System (FAERS) data confirms that copanlisib exhibits idiosyncratic adverse events linked to cardiac and vascular disorders, whereas δ-selective oral agents are predominantly associated with immune-mediated toxicities including transaminitis, colitis, and pneumonitis [3]. Furthermore, copanlisib carries distinct storage and handling requirements as an intravenous formulation requiring reconstitution and refrigerated storage (2°C to 8°C) prior to administration, a procurement consideration that oral formulations do not share [4]. These cumulative differences in isoform targeting, route of administration, dosing schedule, and safety profile render class-level therapeutic interchange scientifically and clinically unsupportable.

Isoform selectivity context may not transfer: idelalisib, duvelisib, and umbralisib are PI3Kδ-selective or δ/γ-targeted; copanlisib provides pan-class I α/δ equipotency absent in those compounds
Continuous oral dosing vs intermittent IV may produce distinct target engagement kinetics and exposure-driven tolerability profiles; PK/PD data cannot be directly extrapolated across routes

Copanlisib Dihydrochloride: Quantitative Differentiation Evidence


PI3K Isoform Inhibition Potency: Pan-Class I vs. Selective Inhibitors

Copanlisib dihydrochloride demonstrates pan-class I PI3K inhibition with higher potency than other clinically developed PI3K inhibitors across all four class I isoforms, exhibiting an approximately tenfold preference for p110α and p110δ relative to p110β and p110γ [1]. In biochemical assays, copanlisib inhibits p110α with an IC50 of 0.5 nM, a potency level not achieved by the δ-selective inhibitor idelalisib, which exhibits minimal activity against the α isoform [2]. In cellular assays, copanlisib demonstrates potent cytotoxicity against primary chronic lymphocytic leukemia (CLL) cells and DLBCL cell lines at nanomolar concentrations, with cell-type-specific killing that correlates with its dual α/δ inhibition profile [1].

PI3K isoform IC50 profile
Cross-study comparable
PI3Kα 0.5 nM, PI3Kδ 0.7 nM (copanlisib); idelalisib PI3Kα 820 nM, duvelisib PI3Kα ~1,600 nM; umbralisib PI3Kδ 22.2 nM
Isoform-selectivity assay context; supports dual α/δ pathway engagement studies
Cell-free lipid kinase assays at ATP Km
PI3K isoform selectivity kinase inhibition p110α/p110δ profiling

CLL Cell Survival: Head-to-Head Potency Comparison

In the randomized, placebo-controlled Phase III CHRONOS-3 trial (N=458 patients with relapsed indolent non-Hodgkin lymphoma), copanlisib (60 mg IV on days 1, 8, and 15) plus rituximab (C+R) demonstrated superior progression-free survival (PFS) compared to placebo plus rituximab (P+R) [1]. The trial met its primary endpoint with a hazard ratio (HR) of 0.52 (95% CI 0.39-0.69; p<0.001), representing a 48% reduction in the risk of progression or death [2]. Median PFS was 21.5 months for C+R versus 13.8 months for P+R [2]. In the follicular lymphoma subset (n=275 patients), C+R reduced the risk of progression or death by 43% versus P+R, with median PFS of 23.2 months (95% CI 19.2-33.1) for C+R versus 16.6 months (95% CI 11.0-19.6) for P+R (HR 0.57 [95% CI 0.41-0.80]) [3]. Objective response rates (ORR) were 85% for C+R versus 56% for P+R in the FL subset, with complete response rates (CRR) of 38% versus 21% [3].

CLL cell survival potency
Head-to-head comparison
>10-fold lower concentration for half-maximal CLL survival reduction vs idelalisib/duvelisib; apoptosis IC50 ~450 nM vs >10,000 nM
Reported cell-model response context; supports CLL cytotoxicity endpoint review
Ex vivo primary CLL cells, 48–72 h survival; annexin V/PI apoptosis
follicular lymphoma progression-free survival combination therapy

Phase III Trial: Copanlisib Plus Rituximab Progression-Free Survival

The Phase II CHRONOS-1 study established copanlisib monotherapy efficacy in relapsed or refractory follicular lymphoma, leading to FDA accelerated approval in 2017 [1]. At six-year follow-up (data cut-off June 30, 2022), copanlisib monotherapy demonstrated durable responses in heavily pretreated FL patients (≥2 prior lines of therapy) [2]. The objective response rate (ORR) was 57.7% (n=60/104), with 19.2% (n=20) achieving complete response [2]. Median overall survival was 46.3 months (range 0.7-82.9), with a six-year survival rate of 43% [2]. Notably, no patients experienced histologic transformation to aggressive lymphoma (diffuse large B-cell lymphoma) during the extended follow-up period, a significant safety finding that distinguishes copanlisib from chemotherapy-based approaches [2].

Phase III PFS (CHRONOS-3)
Direct head-to-head
Median PFS 21.5 vs 13.8 months; HR 0.52 (95% CI 0.39–0.69, p
Trial endpoint context; supports combination study modeling with anti-CD20 therapy
Randomized, double-blind, placebo-controlled; 458 patients; median follow-up 19.2 months
Xenograft tumor regression
Cross-study comparable
100% complete tumor regression in KPL4/HCT116 models (6 mg/kg IV); 36% monotherapy disease control in HNSCC PDX panel; >40-fold preferential activity in PIK3CA-mutant/HER2+ lines
In vivo model-response context; PI3K pathway-activation-dependent endpoint
Rat xenografts and PDX models; intermittent IV dosing
Tolerability endpoint profile
Cross-study comparable
Grade ≥3 diarrhea 8.5% vs 13–14.7% (oral comparators); colitis 0.7% vs 5.4% (duvelisib); hyperglycemia 40.1% vs
Tolerability endpoint context; PI3Kα-related metabolic monitoring and GI differentiation
Phase II cross-trial comparison, not randomized; mechanism-based PI3Kα effects
relapsed follicular lymphoma long-term follow-up monotherapy durability

In Vivo Efficacy: Tumor Regression in PI3K-Activated Xenografts

The intermittent intravenous administration schedule of copanlisib (60 mg on days 1, 8, and 15 of a 28-day cycle) produces a distinct toxicity profile compared to continuous twice-daily oral dosing of idelalisib [1]. In clinical comparisons, copanlisib treatment leads to fewer gastrointestinal toxicities than continuous oral idelalisib administration [1]. FAERS pharmacovigilance analysis confirms divergent safety signals: copanlisib exhibits idiosyncratic adverse events linked to cardiac and vascular disorders, while alpelisib displays metabolic disorder-associated AEs, and idelalisib and duvelisib share immune-mediated toxicities including febrile neutropenia, transaminitis, colitis, and pneumonitis [2]. Contemporary review literature confirms that copanlisib, as a pan-PI3K inhibitor, is associated with a distinct safety profile characterized primarily by hyperglycemia and hypertension rather than the autoimmune events that predominate with δ-selective oral agents [3].

Xenograft tumor regression
Cross-study comparable
100% complete tumor regression in KPL4/HCT116 models (6 mg/kg IV); 36% monotherapy disease control in HNSCC PDX panel; >40-fold preferential activity in PIK3CA-mutant/HER2+ lines
In vivo model-response context; PI3K pathway-activation-dependent endpoint
Rat xenografts and PDX models; intermittent IV dosing
adverse event profile gastrointestinal toxicity intravenous administration

Safety Profile: Copanlisib vs. Oral PI3K Inhibitors

Copanlisib dihydrochloride is formulated exclusively for intravenous infusion, enabling precise 60 mg flat-dose administration on an intermittent schedule (days 1, 8, and 15 of a 28-day cycle) that cannot be replicated with oral PI3K inhibitors [1]. This IV formulation and intermittent dosing schedule are integral to copanlisib's differentiated safety and efficacy profile, as continuous daily oral PI3K inhibition (required by idelalisib, duvelisib, and umbralisib) is associated with greater cumulative target inhibition and distinct toxicity patterns [2]. The IV route ensures 100% bioavailability, eliminating inter-patient absorption variability that affects oral PI3K inhibitors, and permits immediate discontinuation if adverse events occur without the prolonged washout period inherent to oral agents [2].

Tolerability endpoint profile
Cross-study comparable
Grade ≥3 diarrhea 8.5% vs 13–14.7% (oral comparators); colitis 0.7% vs 5.4% (duvelisib); hyperglycemia 40.1% vs
Tolerability endpoint context; PI3Kα-related metabolic monitoring and GI differentiation
Phase II cross-trial comparison, not randomized; mechanism-based PI3Kα effects
intravenous formulation pharmacokinetics dosing schedule

Copanlisib Dihydrochloride: Preclinical and Translational Applications


Dual PI3Kα/δ Inhibition in B-Cell Malignancy Models

Copanlisib dihydrochloride monotherapy is indicated for adult patients with relapsed follicular lymphoma who have received at least two prior systemic therapies, based on the Phase II CHRONOS-1 trial demonstrating ORR of 57.7% with 19.2% complete response rate and median overall survival of 46.3 months [1]. The six-year follow-up data confirm durable responses and absence of aggressive histologic transformation, supporting procurement for this FDA-approved indication where patients have exhausted or are intolerant to other available therapies [2]. This scenario is particularly relevant when oral PI3K inhibitors are contraindicated due to pre-existing colitis, transaminitis risk, or patient compliance concerns [3].

Intermittent PI3K Inhibition Dosing Schedule Research

Copanlisib dihydrochloride combined with rituximab is supported by Level 1 evidence from the Phase III CHRONOS-3 trial, demonstrating a 48% reduction in the risk of progression or death (HR 0.52, p<0.001) compared to rituximab alone in relapsed indolent NHL [4]. The combination achieved median PFS of 21.5 months versus 13.8 months with rituximab alone, with ORR improvement of 33.1 percentage points (80.8% vs 47.7%) [5]. Procurement priority should be given for this combination in patients with relapsed indolent NHL who are progression-free and treatment-free for ≥12 months after last rituximab-containing regimen, particularly in FL, MZL, SLL, and WM subtypes where PFS benefit was consistently demonstrated [6].

Combination Therapy with Anti-CD20 Monoclonal Antibodies

Biomarker analysis from the CHRONOS-3 trial identified that patients with PTEN-negative follicular lymphoma experienced improved median PFS regardless of treatment arm, but PTEN-positive patients demonstrated significantly improved PFS with copanlisib-rituximab combination versus placebo-rituximab (p=0.005) [7]. This biomarker-stratified efficacy provides a rationale for procurement of copanlisib in combination with rituximab specifically for PTEN-positive FL patients, a subpopulation where the treatment benefit is particularly pronounced and where alternative PI3K inhibitors lack comparable biomarker-stratified evidence [7].

PI3K-Dependent Xenograft and PDX Efficacy Studies

Healthcare systems with established infusion center infrastructure may preferentially procure copanlisib dihydrochloride over oral PI3K inhibitors due to the IV formulation's advantages in assured medication compliance, precise dosing (60 mg flat dose eliminating body surface area calculations), and immediate reversibility of drug exposure upon infusion discontinuation [8]. The intermittent dosing schedule (three doses per 28-day cycle) reduces patient pill burden and eliminates concerns about oral medication adherence that affect continuous twice-daily oral PI3K inhibitor regimens [9]. Additionally, the distinct safety profile of copanlisib—with lower rates of immune-mediated colitis and pneumonitis compared to δ-selective oral agents—may reduce hospitalization rates and associated healthcare resource utilization, influencing formulary economics [10].

Application
Selection Property
Validation Focus
PI3Kα/δ co-inhibition studies in B-cell models
Pan-class I isoform engagement profile
PI3Kα/δ pathway-response interpretation; BCR and tumor-intrinsic signaling endpoints
Intermittent IV dosing schedule PK/PD research
Pulsatile target engagement and washout kinetics
Exposure-response modeling; target engagement duration vs efficacy/tolerability
Anti-CD20 combination research
Combination study endpoint context (e.g., PFS, ORR from trial)
Combination-response endpoint monitoring; biomarker-stratification studies
PI3K-pathway-activated xenograft/PDX studies
In vivo model-response context; pathway dependency
Tumor regression endpoints; PIK3CA-mutation/HER2 amplification status review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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